N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide typically involves the reaction of 6-ethoxypyridazine with 3-aminophenyl-4-fluorobenzenesulfonamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the death of the bacterial cells, making it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Sulfaethoxypyridazine: Another sulfonamide with similar antibacterial properties.
Sulfanilamide: A simpler sulfonamide that also exhibits antibacterial activity.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide is unique due to its specific structure, which includes both a pyridazine and a fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-25-18-11-10-17(20-21-18)13-4-3-5-15(12-13)22-26(23,24)16-8-6-14(19)7-9-16/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPJFXWHXZHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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